molecular formula C18H23ClN2O2 B019742 Carazolol hydrochloride CAS No. 51997-43-4

Carazolol hydrochloride

Cat. No. B019742
CAS RN: 51997-43-4
M. Wt: 334.8 g/mol
InChI Key: DXYNUICMBSWZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carazolol hydrochloride is an organic molecule that has been used in scientific research for decades. It is an analog of the β-adrenergic receptor antagonist propranolol, and is used in a variety of laboratory experiments. This compound has been used to study the effects of β-adrenergic receptor antagonists on the cardiovascular system, as well as to study the effects of β-adrenergic receptor agonists on the central nervous system.

Scientific Research Applications

  • Radiotracer for Positron Tomography : Carazolol labeled with carbon-11 ([11C]carazolol) is identified as a promising radiotracer for imaging beta-adrenergic receptors in positron tomography due to its high yield and specific activity (Berridge et al., 1992).

  • Noninvasive Determination of Beta Receptor Status : Studies have found that Carazolol labeled with carbon-11 or fluorine-18 is effective for the noninvasive determination of beta receptor status using Positron Emission Tomography (PET), with high specific receptor uptake and low metabolism (Berridge et al., 1994).

  • Beta-Adrenoceptor Blocking Agent : Carazolol has been identified as a highly effective and low-toxic beta-adrenoceptor blocking agent, particularly for preventing sudden death in animals during transport. Its clinical applications and detecting methods, however, need further research (Y. Dan-dan, 2011).

  • Stress Response Reduction in Sea-Bass : A study has shown that Carazolol-based beta-blockers effectively reduce stress-related responses in sea-bass, leading to larger red blood cell numbers, higher hemoglobin concentration, and lower osmotic pressure and chloraemia compared to other treatments (Kacem et al., 1988).

  • Pharmacological Studies of Canine Myocardium and Lung : Research on 3Hcarazolol binding to beta-adrenergic receptors in canine ventricular myocardium and lung reveals high affinity and stereospecificity, suggesting potential applications in pharmacological studies (Besch, 1981).

  • Treatment for Hypertension : Carazolol is noted as a potent, selective beta 3-adrenoceptor agonist with high potency for treating hypertension, serving as a useful tool for the molecular characterization of this receptor (Méjean et al., 1995).

  • Cardiotoxicity Research : Carazolol has been found to enhance hydroxyl radical and singlet oxygen formation in a Fenton-like reaction, which could contribute to cardiotoxicity, particularly relevant in drug applications for hypertension, cardiac arrhythmias, and angina pectoris (Kruk et al., 2011).

  • Effects on Skeletal Muscle : Carazolol reduces muscle contraction force and increases fatigue in skeletal muscles, but after recovery from fatigue, the force is higher, indicating a direct interaction with SERCA (Ramirez-Soto et al., 2018).

  • Veterinary Applications : In veterinary medicine, Carazolol administration prior to insemination in ewes has been studied for its effects on lambing rates and litter size, showing improved ease of penetration of the cervix during artificial insemination without significantly affecting lambing rates or litter size (Gündüz et al., 2010).

  • Binding to Cortical Beta-Receptors : Carazolol has been found to bind saturably to cortical beta-receptors, with a higher potency than other blockers like propranolol, indicating its strong affinity for these receptors (Innis, 1979).

Safety and Hazards

Carazolol is classified as harmful if swallowed and causes serious eye irritation . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Biochemical Analysis

Biochemical Properties

Carazolol hydrochloride is a β-adrenergic receptor (β-AR) ligand, with Kd values of 0.2, 0.03, and 4.47 nM for the human β1-, β2-, and β3-ARs, respectively . It interacts with these receptors, forming reversible bonds, and impedes the actions of catecholamines in times of stress by saturating their sites of operation .

Cellular Effects

This compound, as a beta-adrenergic receptor blocking agent, can influence cell function by modulating the activity of these receptors. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Molecular Mechanism

This compound acts as a high-affinity inverse agonist (also referred to as a beta-blocker) of the β-adrenergic receptor . It forms reversible bonds with beta-receptors, impeding the actions of catecholamines in times of stress by saturating their sites of operation .

Temporal Effects in Laboratory Settings

It is known that this compound can reduce epinephrine-induced increases in mean arterial blood pressure and heart rate .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it reduces epinephrine-induced increases in mean arterial blood pressure and heart rate in conscious pigs when administered at a dose of 10 µg/kg .

Metabolic Pathways

It is known to interact with beta-adrenergic receptors, which play a crucial role in various metabolic processes .

Transport and Distribution

Given its role as a beta-adrenergic receptor blocking agent, it is likely to be distributed wherever these receptors are present .

Subcellular Localization

Given its interaction with beta-adrenergic receptors, it is likely to be localized wherever these receptors are present .

properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYNUICMBSWZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51997-43-4
Record name Carazolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazolol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARAZOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IVL5T473E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carazolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Carazolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Carazolol hydrochloride
Reactant of Route 4
Carazolol hydrochloride
Reactant of Route 5
Carazolol hydrochloride
Reactant of Route 6
Carazolol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.